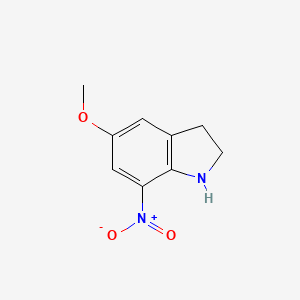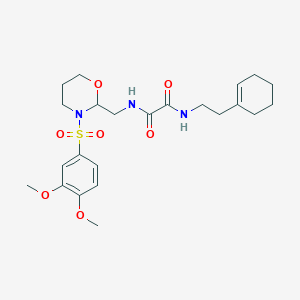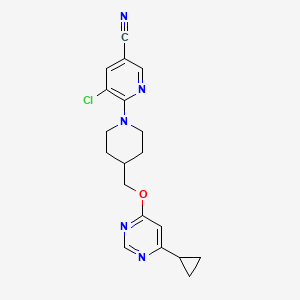
5-Chloro-6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-Chloro-6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile” is a complex organic molecule that contains several functional groups and structural features, including a chloro group, a pyrimidine ring, a piperidine ring, and a nitrile group .
Molecular Structure Analysis
The molecule contains several rings and functional groups, which would likely result in a complex three-dimensional structure. The presence of the nitrile group, the pyrimidine ring, and the piperidine ring would all contribute to the overall shape and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the nitrile group could affect its polarity, and the rings in the structure could affect its stability and reactivity .Applications De Recherche Scientifique
Antimicrobial Applications
Synthesis and Antimicrobial Evaluation : Compounds with complex heterocyclic structures, including pyridines and pyrimidines, have been synthesized and evaluated for their antimicrobial and antifungal activities. Such studies highlight the potential of these compounds in developing new antimicrobial agents. For instance, the synthesis of new pyridine-2(1H)-thiones, nicotinamides, and related derivatives has shown significant antimicrobial activities, suggesting the relevance of chloro-nicotinonitrile derivatives in antimicrobial research (Othman, 2013).
Antiviral and Anticancer Applications
Antiviral Activity : Research on pyrimidine derivatives, including those with substituents similar to the query compound, indicates potential antiviral activities. For example, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have been studied for their ability to inhibit retrovirus replication in cell culture, highlighting the antiviral research potential of such compounds (Hocková et al., 2003).
Anticancer Activity : The development of novel anticancer agents often involves the synthesis of compounds with complex heterocyclic systems. Research into triazolopyrimidines and nicotinonitrile derivatives, for example, has explored their unique mechanisms of tubulin inhibition, offering insights into novel anticancer therapies. Such studies underscore the importance of chloro-nicotinonitrile derivatives in cancer research (Zhang et al., 2007).
Synthesis and Pharmacological Evaluation
Synthesis of Pyrimidine Derivatives : The chemical synthesis of pyrimidine and related heterocyclic compounds has been a focus of research due to their pharmacological properties. For example, the synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and their evaluation for antiproliferative activities reveal the potential of such compounds in medicinal chemistry and drug development (El-Sayed et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-6-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c20-16-7-14(9-21)10-22-19(16)25-5-3-13(4-6-25)11-26-18-8-17(15-1-2-15)23-12-24-18/h7-8,10,12-13,15H,1-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDMHVCZUZGFKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2715818.png)
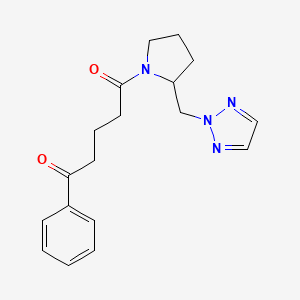
![1-(2-Methylpropyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2715822.png)
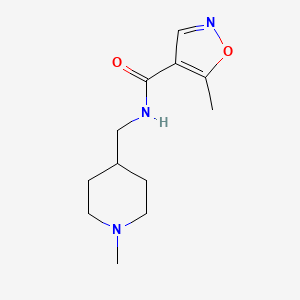
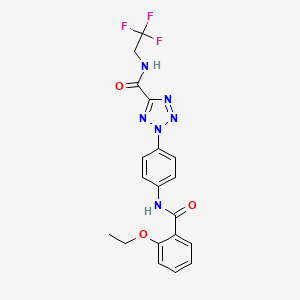
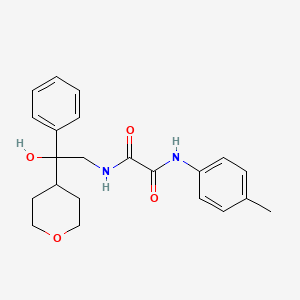
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2715829.png)
![(Z)-3-anilino-N-(4-chlorophenyl)-2-cyano-3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylprop-2-enamide](/img/structure/B2715830.png)
![Methyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B2715833.png)
